5,6-Dihydroxyprostaglandin F1a

Prostanoid Biosynthesis Cyclooxygenase Pathway Metabolite Profiling

5,6-Dihydroxyprostaglandin F1a (5,6-DH-PGF1α) is a pentahydroxy prostanoid biosynthesized from 5,6-dihydroxyeicosatrienoic acid by ram seminal vesicle microsomes, where it is identified as the major metabolite. It is structurally distinguished from canonical prostaglandin F1α (PGF1α; C20H36O5, MW 356.5) by two additional hydroxyl groups at positions 5 and 6 (C20H36O7, MW 388.5), forming a vicinal diol.

Molecular Formula C20H36O7
Molecular Weight 388.5 g/mol
CAS No. 87692-41-9
Cat. No. B1232778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyprostaglandin F1a
CAS87692-41-9
Synonyms5,6-DH-PGF1
5,6-dihydroxyprostaglandin F1
Molecular FormulaC20H36O7
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC(C(CCCC(=O)O)O)O)O)O)O
InChIInChI=1S/C20H36O7/c1-2-3-4-6-13(21)9-10-14-15(18(24)12-17(14)23)11-19(25)16(22)7-5-8-20(26)27/h9-10,13-19,21-25H,2-8,11-12H2,1H3,(H,26,27)/b10-9+/t13-,14+,15+,16?,17+,18-,19?/m0/s1
InChIKeySAAOVBGAFHJPIF-NYNACFBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyprostaglandin F1a (CAS 87692-41-9): Baseline Identity for Prostanoid Procurement


5,6-Dihydroxyprostaglandin F1a (5,6-DH-PGF1α) is a pentahydroxy prostanoid biosynthesized from 5,6-dihydroxyeicosatrienoic acid by ram seminal vesicle microsomes, where it is identified as the major metabolite [1]. It is structurally distinguished from canonical prostaglandin F1α (PGF1α; C20H36O5, MW 356.5) by two additional hydroxyl groups at positions 5 and 6 (C20H36O7, MW 388.5), forming a vicinal diol [2]. This structural modification alters both chromatographic behavior and the hydrogen-bonding network compared to the parent PGF series [3].

Why Generic PGF1α or PGF2α Cannot Substitute for 5,6-Dihydroxyprostaglandin F1a in Research Procurement


5,6-Dihydroxyprostaglandin F1a cannot be functionally replaced by PGF1α, PGF2α, 6-keto-PGF1α, or other commercially prevalent prostanoids due to fundamental differences in biosynthesis, structural identity, and metabolic context. The compound is a 5(6)-epoxygenase-pathway product requiring a distinct vicinal diol precursor (5,6-dihydroxyeicosatrienoic acid) rather than arachidonic acid directly [1]. Structurally, it bears five hydroxyl groups versus three in PGF1α and PGF2α, resulting in different physicochemical properties (logP 2.64, TPSA 138.45 Ų) [2]. In metabolomic profiling studies, 5,6-DH-PGF1α appears as a differential metabolite in gastric cancer serum and colorectal polyp fecal samples, whereas common prostaglandins such as PGE2 are part of a separate metabolic signature [3][4]. These three dimensions—biosynthetic origin, structural/physicochemical properties, and validated biomarker context—make generic substitution scientifically unsound.

Quantitative Evidence Differentiating 5,6-Dihydroxyprostaglandin F1a from Closest Analogs


Biosynthetic Pathway Divergence: 5,6-DH-PGF1α as Major Metabolite vs. Glutathione-Dependent 5,6-DH-PGE1 Formation

In ram seminal vesicle microsomes incubated with the vicinal diol precursor 5,6-dihydroxy-8,11,14-eicosatrienoic acid for 2 min at 37°C, 5,6-dihydroxyprostaglandin F1α was identified as the major metabolite. The corresponding E-series compound, 5,6-dihydroxyprostaglandin E1, was formed only in the presence of glutathione (1 mM), and even then, E-compound formation was lower from the diol than from the epoxide precursor or arachidonic acid [1]. This differential glutathione dependence contrasts with the behavior of the 5(6)epoxy intermediates, where E-compound production is more favorable [1].

Prostanoid Biosynthesis Cyclooxygenase Pathway Metabolite Profiling

Structural Differentiation: Pentahydroxy Vicinal Diol vs. Trihydroxy Parent Prostanoids

5,6-DH-PGF1α (C20H36O7, MW 388.5, exact mass 388.2461) contains five hydroxyl groups including a vicinal diol at positions 5 and 6, compared to three hydroxyl groups in PGF1α (C20H36O5, MW 356.5) and PGF2α (C20H34O5, MW 354.5) [1][2]. This results in measurably different physicochemical properties: TPSA 138.45 Ų and logP 2.64 for 5,6-DH-PGF1α [1] versus TPSA 97.99 Ų and logP 3.90 for PGF2α [3], and TPSA 97.99 Ų for PGF1α. The vicinal diol introduces an additional hydrogen bond donor/acceptor pair, altering chromatographic retention, ionization efficiency, and potential receptor interactions [1][4].

Structural Biology Physicochemical Properties Molecular Recognition

Disease-Associated Metabolite Abundance: Gastric Cancer Diagnostic Panel Inclusion vs. Common Prostanoids

In a serum metabolomics study of 301 samples (150 gastric cancer [GAS] patients, 151 healthy controls) using mass spectrometry platforms, 5,6-dihydroxyprostaglandin F1a was identified as one of 12 differential metabolites used to establish a diagnostic model for GAS. The defined biomarker panel was statistically significant for distinguishing GAS progression across TNM stages [1]. The study reported that 5,6-DH-PGF1a was among a panel of 12 differential metabolites (including ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, D-urobilinogen, 14-HDoHE, 13-hydroxy-9-methoxy-10-oxo-11-octadecenoic acid, 5,6-DH-PGF1a, 9′-carboxy-gamma-tocotrienol, glutaric acid, alanine, tyrosine, C18:2(FFA), adipic acid, and suberic acid) that collectively established the diagnosis model for GAS. By contrast, common prostaglandins such as PGE2 and PGF2α were not among the 12 differential metabolites in this study, although PGE2 appears elevated in a separate colorectal polyp study while 5,6-DH-PGF1a was less abundant in the CP group [2]. This orthogonal behavior indicates distinct metabolic regulation of the 5,6-dihydroxy-prostanoid pathway in malignancy contexts.

Metabolomics Cancer Biomarker Discovery Clinical Diagnostics

Colorectal Polyp Metabolomic Abundance: 5,6-DH-PGF1α Depletion vs. PGE2 Elevation in Disease State

In a fecal metabolomics study comparing 30 colorectal polyp (CP) patients with 30 healthy controls, 5,6-dihydroxyprostaglandin F1a was less abundant in the CP group, while prostaglandin E2 was among the differentially abundant metabolites showing a different direction of change [1]. Notably, prostaglandin A1 (not 5,6-DH-PGF1a or PGE2) provided the highest predictive performance with AUC = 1.0 [1]. This orthogonal regulation between 5,6-DH-PGF1α and PGE2 highlights distinct pathway engagement that precludes the use of PGE2 as a proxy for the 5,6-dihydroxy-prostanoid in colorectal neoplasia metabolomic studies.

Metabolomics Colorectal Cancer Fecal Biomarkers

Biosynthetic Endoperoxide Isomerization Propensity: 5,6-Dihydroxy Endoperoxides vs. Canonical PGG2/PGH2

The 5,6-dihydroxyprostaglandin endoperoxide intermediates (5,6-dihydroxy-PGG1 and 5,6-dihydroxy-PGH1) exhibit reduced propensity for isomerization to E-series prostaglandins compared to the canonical endoperoxides PGG2 and PGH2 and their 5(6)epoxy counterparts [1]. This was evidenced by lower formation of prostaglandin E compounds from the diol precursor than from the epoxide precursor or arachidonic acid, even in the presence of glutathione [1]. This inherent biochemical property biases the pathway toward F-series product formation, providing a mechanistic basis for the predominance of 5,6-DH-PGF1α over 5,6-DH-PGE1.

Enzymology Prostanoid Biochemistry Reaction Mechanism

Optimal Research and Industrial Application Scenarios for 5,6-Dihydroxyprostaglandin F1a


Gastric Cancer Metabolomic Biomarker Validation Studies

Investigators conducting targeted LC-MS/MS validation of the 12-metabolite gastric cancer diagnostic panel established by Yu et al. (2023) must procure authentic 5,6-DH-PGF1α as a quantitative standard. This compound is one of the 12 differential serum metabolites discriminating GAS patients from healthy controls across TNM stages, and generic PGF1α or PGF2α standards are not components of this validated panel [1]. The compound's distinct MRM transitions, driven by its unique vicinal diol fragmentation pattern, necessitate a compound-specific reference standard for accurate quantification [2].

Prostanoid Epoxygenase Pathway Mechanistic Studies

Research groups studying the 5(6)-epoxygenase branch of arachidonic acid metabolism require 5,6-DH-PGF1α as the pathway's terminal F-series product. As established by Oliw (1984), this compound is the major metabolite formed from 5,6-dihydroxyeicosatrienoic acid by ram seminal vesicle COX, with 5,6-DH-PGE1 formed only conditionally in the presence of 1 mM glutathione [1]. Using PGF1α or PGF2α as pathway readouts would misrepresent epoxygenase activity, as these derive from the canonical COX pathway rather than the 5(6)-epoxygenase route.

Colorectal Neoplasia Fecal Metabolomic Profiling

In fecal metabolomic studies of colorectal polyps and cancer, 5,6-DH-PGF1α has been identified as less abundant in CP patients compared to healthy controls, while PGE2 shows a distinct regulatory pattern [2]. Procurement of authentic 5,6-DH-PGF1α standard is required for absolute quantification in targeted fecal metabolomics assays, as the compound's elution profile and ionization characteristics differ from both PGE2 and PGF2α due to the vicinal diol moiety's impact on hydrophilicity (logP 2.64) and hydrogen bonding [3].

Prostanoid Reference Standard Library Construction for Untargeted Metabolomics

Core metabolomics facilities building comprehensive prostanoid spectral libraries for untargeted metabolomics must include 5,6-DH-PGF1α to prevent misannotation. The compound's exact mass (388.2461 Da), predicted LC-MS/MS fragmentation pattern (e.g., splash10-014i-2269000000 at 20V negative mode), and chromatographic retention differ from the more commonly stocked PGF1α, PGF2α, and 6-keto-PGF1α [2][3]. Without an authentic standard, 5,6-DH-PGF1α features in biological samples risk being incorrectly assigned to isobaric compounds or designated as unknown, compromising metabolome coverage and biological interpretation.

Quote Request

Request a Quote for 5,6-Dihydroxyprostaglandin F1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.